molecular formula C14H25NO4 B12866560 tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B12866560
M. Wt: 271.35 g/mol
InChI Key: KBQGZWJDMSGALX-UHFFFAOYSA-N
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Description

tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: is an organic compound that belongs to the class of tert-butoxycarbonyl (BOC) protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the protection of an amino acid with a BOC group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of BOC-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amino acid.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is used as an intermediate in the synthesis of peptides and other complex molecules. The BOC group provides a temporary protection for the amino group, allowing for selective reactions at other sites .

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The BOC group can be selectively removed to study the effects of the free amino group on biological activity .

Medicine: In medicinal chemistry, BOC-protected amino acids are used in the development of pharmaceuticals. The protecting group allows for the synthesis of complex drug molecules with high specificity and minimal side reactions .

Industry: In the industrial sector, this compound is used in the large-scale production of peptides and other bioactive compounds. The compound’s stability and ease of deprotection make it valuable for industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate involves the protection of the amino group by the BOC group. This protection prevents the amino group from participating in unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

  • tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
  • tert-Butyl 2-((tert-butoxycarbonyl)amino)pentanoate
  • tert-Butyl 2-((tert-butoxycarbonyl)amino)butanoate

Comparison: tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to its specific structure, which includes a pent-4-enoate moiety. This structure provides distinct reactivity and stability compared to other BOC-protected amino acids. The presence of the double bond in the pent-4-enoate group allows for additional functionalization and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-8-9-10(11(16)18-13(2,3)4)15-12(17)19-14(5,6)7/h8,10H,1,9H2,2-7H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQGZWJDMSGALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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